molecular formula C14H16BrNO3 B1292035 1-Boc-3-Bromo-5-methoxyindole CAS No. 348640-11-9

1-Boc-3-Bromo-5-methoxyindole

Cat. No.: B1292035
CAS No.: 348640-11-9
M. Wt: 326.19 g/mol
InChI Key: DCTZDUWRIAYEIF-UHFFFAOYSA-N
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Description

1-Boc-3-Bromo-5-methoxyindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various therapeutic applications. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group on the indole ring.

Preparation Methods

The synthesis of 1-Boc-3-Bromo-5-methoxyindole typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxyindole.

    Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Protection: The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Boc-3-Bromo-5-methoxyindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and acids such as trifluoroacetic acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Boc-3-Bromo-5-methoxyindole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications in drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-Bromo-5-methoxyindole depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the Boc protecting group and the bromine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-Boc-3-Bromo-5-methoxyindole can be compared with other indole derivatives such as:

    1-Boc-5-methoxyindole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-5-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.

    1-Boc-3-methoxyindole: Lacks the bromine atom, making it less versatile in cross-coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 3-bromo-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTZDUWRIAYEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625962
Record name tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-11-9
Record name tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-methoxyindole (10 g) in dry dimethylformamide (150 mL) at ambient temperature was treated with bromine (4 mL) dropwise ensuring the temperature did not rise above 30° C. The mixture was treated immediately with triethylamine (28 mL) and 4-dimethylaminopyridine (0.5 g) followed by a solution of di-tert-butyldicarbonate (18 g) in dry dimethylformamide (80 mL) and stirring was continued for a further 4 hours. The reaction mixture was evaporated and the residue was partitioned between ethyl acetate (250 mL) and water (200 mL). The aqueous layer was extracted with ethyl acetate (100 mL). The combined organic phases were washed with water (100 mL), then with brine (100 mL), then dried over magnesium sulfate and then evaporated. The residue was subjected to flash column chromatography on silica eluting with a mixture of pentane and ethyl acetate (19/1, v/v) to give the title compound (23.4 g) as a colourless solid, m.p. 111-112° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5-methoxyindole (10 g) in dry dimethylformamide (150 mL) at ambient temperature was treated with bromine (4 mL) dropwise ensuring the temperature did not rise above 30° C. The mixture was treated immediately with triethylamine (28 mL) and 4-dimethylaminopyridine (0.5 g) followed by a solution of di-tert-butyldicarbonate (18 g) in dry dimethylformamide (80 mL) and stirring was continued for a further 4 hours. The reaction mixture was evaporated and the residue was partitioned between ethyl acetate (250 mL) and water (200 mL). The aqueous layer was extracted with ethyl acetate (100 mL). The combined organic phases were washed with water (100 mL), then with brine (100 mL), then dried over magnesium sulfate and then evaporated. The residue was subjected to flash column chromatography on silica eluting with a mixture of pentane and ethyl acetate (19/1, v/v) to give the title compound (23.4 g) as a colourless solid, m.p. 111–112° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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